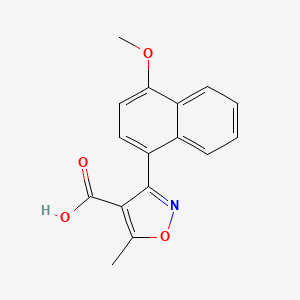
3-Methyl-4-(2-methylbenzamido)benzenesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is characterized by the presence of a sulfonic acid group, a benzamido group, and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-methylbenzamide under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonyl compounds, and various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzamido group can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound . These interactions disrupt the normal function of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: Lacks the methyl and benzamido groups, making it less specific in its interactions.
4-Methylbenzenesulfonic acid: Similar structure but lacks the benzamido group, resulting in different chemical properties.
2-Methylbenzenesulfonic acid: Lacks the 3-methyl and benzamido groups, leading to different reactivity and applications.
Uniqueness
3-Methyl-4-(2-methylbenzamido)benzenesulfonic acid is unique due to the presence of both the benzamido and sulfonic acid groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H15NO4S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-methyl-4-[(2-methylbenzoyl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C15H15NO4S/c1-10-5-3-4-6-13(10)15(17)16-14-8-7-12(9-11(14)2)21(18,19)20/h3-9H,1-2H3,(H,16,17)(H,18,19,20) |
Clave InChI |
PIQHKPRBBOGGTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)




